Butyl[1-(2-methoxyphenyl)ethyl]amine
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Overview
Description
Butyl[1-(2-methoxyphenyl)ethyl]amine is an organic compound with the molecular formula C13H21NO It is characterized by the presence of a butyl group attached to a 1-(2-methoxyphenyl)ethylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl[1-(2-methoxyphenyl)ethyl]amine can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines. For instance, the reaction of 2-methoxyphenyl ethylamine with butyl bromide under basic conditions can yield the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Butyl[1-(2-methoxyphenyl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary or secondary amines.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce primary amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Butyl[1-(2-methoxyphenyl)ethyl]amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can serve as a ligand in biochemical studies, helping to elucidate the function of various enzymes and receptors.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which butyl[1-(2-methoxyphenyl)ethyl]amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A structurally related compound with similar biological activity.
Methoxyphenethylamine: Another analog with a methoxy group, differing in the position of substitution.
Butylamine: A simpler amine with a butyl group, lacking the aromatic ring.
Uniqueness
Butyl[1-(2-methoxyphenyl)ethyl]amine is unique due to the combination of its butyl group and the 2-methoxyphenyl moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-[1-(2-methoxyphenyl)ethyl]butan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-4-5-10-14-11(2)12-8-6-7-9-13(12)15-3/h6-9,11,14H,4-5,10H2,1-3H3 |
InChI Key |
UAMOKRWVZZOHCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)C1=CC=CC=C1OC |
Origin of Product |
United States |
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